1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a fluorophenyl group at the 4-position and a methylphenyl group at the 3-position of the pyrazole ring, with a carboxylic acid functional group at the 4-position.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of hydrazine with a suitable β-diketone or β-ketoester. The reaction typically proceeds under acidic conditions and involves heating the reactants to facilitate the formation of the pyrazole ring.
Cyclization Reaction: Another method involves cyclization of a hydrazone derivative. This reaction can be carried out using a strong acid catalyst or by heating the hydrazone in the presence of a dehydrating agent.
Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the fluorophenyl and methylphenyl groups onto the pyrazole ring. This method requires palladium catalysts and appropriate boronic acids or esters.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters are used in coupling reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation of the carboxylic acid group.
Alcohols and Aldehydes: Resulting from reduction of the carboxylic acid group.
Substituted Pyrazoles: Resulting from electrophilic substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the role of pyrazole derivatives in various biological processes.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific derivatives involved.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the positions of the fluorophenyl and methylphenyl groups reversed.
1-(4-Fluorophenyl)-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a nitro group instead of a methyl group.
Uniqueness: 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific arrangement of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups can impart distinct electronic and steric effects, making it different from other pyrazole derivatives.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)16-15(17(21)22)10-20(19-16)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBEWVMMQNFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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